![molecular formula C15H17N5S B5635586 N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5635586.png)
N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-2-methylthieno[3,2-d]pyrimidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of related imidazo[1,2-c]pyrimidinones and tetraaza compounds from cyclic ketene aminals through tandem addition-cyclization reactions has been explored, demonstrating the versatility of cyclization reactions in generating complex heterocyclic compounds (V. Ram et al., 2002). Additionally, the use of p-toluenesulfonic acid in ethanol has been employed for the synthesis of N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives, highlighting an efficient and eco-friendly method for constructing similar heterocyclic frameworks (A. M. Jadhav et al., 2018).
Molecular Structure Analysis
The structure of imidazo[1,2-c]pyrimidinones was ascertained by single crystal X-ray diffraction analysis, revealing a network of various inter- and intramolecular interactions that contribute to the stability and packing of molecules in the crystalline state (V. Ram et al., 2002). This underscores the importance of molecular interactions in defining the structural characteristics of such compounds.
Chemical Reactions and Properties
The cyclodehydration of carboxymethylamino-substituted pyrimidines has led to the synthesis of novel mesoionic imidazo[1,2-c]pyrimidin-3-one compounds, providing insights into the chemical reactivity and potential for generating diverse heterocyclic structures through cyclodehydration reactions (E. Edstrom et al., 1994).
properties
IUPAC Name |
N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-2-methylthieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S/c1-9-17-11-5-8-21-13(11)14(18-9)19-12(10-3-4-10)15-16-6-7-20(15)2/h5-8,10,12H,3-4H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHZMLMBVGQQPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)NC(C3CC3)C4=NC=CN4C)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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